tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate
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Overview
Description
“tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1824170-57-1. It has a molecular weight of 248.24 . The IUPAC name for this compound is tert-butyl 1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O4/c1-12(2,3)18-11(17)14-9(15)7-4-5-13-6-8(7)10(14)16/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound has a molecular weight of 248.24 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Chemical Synthesis and Transformations
Tert-butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate has been studied in various chemical synthesis processes. For instance, Moskalenko and Boev (2014) explored its reactions in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which further reacted with maleic anhydride forming complex adducts (Moskalenko & Boev, 2014). Similarly, another study by Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the compound's utility in complex chemical reactions (Chung et al., 2005).
Crystallography and Structural Analysis
In crystallography, Naveen et al. (2007) synthesized and analyzed the crystal structure of a related compound, Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing insights into the structural aspects of such compounds (Naveen et al., 2007).
Singlet Oxygen Reactions
Research by Wasserman et al. (2004) investigated the reaction of a similar compound, tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, with singlet oxygen, leading to various 5-substituted pyrroles useful as precursors in prodigiosin synthesis (Wasserman et al., 2004).
Synthesis of Functionalized Derivatives
Çolak et al. (2021) synthesized and characterized derivatives of tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a closely related compound, demonstrating its role in the creation of novel functional materials (Çolak et al., 2021).
Metabolic Studies
In the field of metabolism, Prakash et al. (2008) studied the metabolic pathways of a related compound, highlighting the role of tert-butyl groups in metabolic processes (Prakash et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(2,3)18-11(17)14-9(15)7-4-5-13-6-8(7)10(14)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRUXAIJTMBAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)C2=C(C1=O)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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